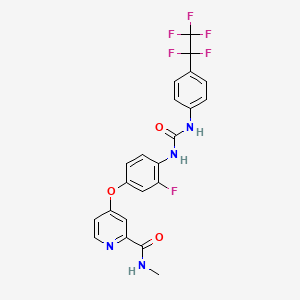
Dcvc-13C3,15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dcvc-13C3,15N: (S-[(1E)-1,2-Dichloroethenyl]-L-cysteine-13C3,15N) is a compound labeled with the stable isotopes carbon-13 and nitrogen-15. It is a bioactive metabolite of trichloroethylene, a chemical commonly used in industrial applications. This compound is primarily used in scientific research to study metabolic pathways and the effects of stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dcvc-13C3,15N involves the incorporation of carbon-13 and nitrogen-15 into the molecular structure of S-[(1E)-1,2-Dichloroethenyl]-L-cysteine. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the stable isotopes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using labeled precursors. The production process is optimized to achieve high yields and purity of the final product. The compound is then purified and characterized using various analytical techniques to ensure its quality and isotopic labeling .
化学反応の分析
Types of Reactions: Dcvc-13C3,15N undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and the effects of stable isotope labeling.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the specific reaction being studied. For example, oxidation reactions may require the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may involve reducing agents like sodium borohydride .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized metabolites, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
Dcvc-13C3,15N has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound to study metabolic pathways and reaction mechanisms.
Biology: Employed in studies involving the metabolism of trichloroethylene and its effects on biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs labeled with stable isotopes.
Industry: Applied in the development of new materials and chemicals through stable isotope labeling.
作用機序
The mechanism of action of Dcvc-13C3,15N involves its incorporation into metabolic pathways as a labeled metabolite of trichloroethylene. The compound inhibits the release of pro-inflammatory cytokines such as interleukin-1β, interleukin-8, and tumor necrosis factor-α from tissue cultures. This inhibition is crucial for studying the effects of trichloroethylene on immune responses and inflammation .
類似化合物との比較
S-[(1E)-1,2-Dichloroethenyl]-L-cysteine: The non-labeled version of Dcvc-13C3,15N.
S-(1,2-Dichlorovinyl)-Cysteine-13C3-15N: Another stable isotope-labeled compound with similar applications.
Uniqueness: this compound is unique due to its specific isotopic labeling with carbon-13 and nitrogen-15, which allows for precise tracking and analysis in metabolic studies. This labeling provides valuable insights into the metabolic pathways and mechanisms of action of trichloroethylene and its metabolites .
特性
分子式 |
C5H7Cl2NO2S |
|---|---|
分子量 |
220.06 g/mol |
IUPAC名 |
(2R)-2-(15N)azanyl-3-[(E)-1,2-dichloroethenyl]sulfanyl(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1-/t3-/m0/s1/i2+1,3+1,5+1,8+1 |
InChIキー |
PJIHCWJOTSJIPQ-GJBYCOGZSA-N |
異性体SMILES |
[13CH2]([13C@@H]([13C](=O)O)[15NH2])S/C(=C\Cl)/Cl |
正規SMILES |
C(C(C(=O)O)N)SC(=CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose](/img/structure/B12368533.png)




![2-[2-[4-[[4-[3-(Tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B12368558.png)

![disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12368573.png)



![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12368601.png)


